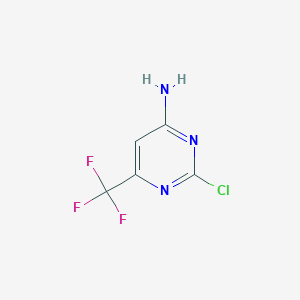

2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-6-(trifluoromethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF3N3/c6-4-11-2(5(7,8)9)1-3(10)12-4/h1H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOXHSQGNDLFPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20517741 | |

| Record name | 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85730-36-5 | |

| Record name | 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the core synthetic strategy, presents relevant quantitative data, and provides an experimental protocol based on established chemical principles for pyrimidine derivatization.

Introduction

This compound, with the CAS number 85730-36-5, is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and crop science.[1][2][3] The presence of the trifluoromethyl group often enhances the metabolic stability and biological activity of parent molecules. This guide focuses on the most direct and industrially relevant synthetic approach to this valuable building block.

Core Synthesis Pathway: Regioselective Amination

The principal and most logical synthetic route to this compound is through the regioselective nucleophilic aromatic substitution (SNAr) of a dichlorinated precursor.

Overall Reaction Scheme:

Caption: Primary synthesis route to this compound.

The key step is the selective displacement of the chlorine atom at the C4 position of 2,4-dichloro-6-(trifluoromethyl)pyrimidine by an amino group. The reactivity of the two chlorine atoms is not identical; the C4 position is generally more susceptible to nucleophilic attack in pyrimidine systems, a preference that can be influenced by reaction conditions. The formation of the C2 aminated isomer is a potential side reaction that needs to be minimized for efficient synthesis.

Quantitative Data and Reaction Parameters

While a specific, publicly available experimental protocol with precise yields for the synthesis of this compound is not detailed in the reviewed literature, data from analogous reactions on similar substrates provide valuable insights into the expected outcomes and influential parameters. The regioselectivity of amination on di- and tri-chloropyrimidines is a well-studied area.[4][5][6][7][8]

Table 1: Key Parameters Influencing Regioselective Amination of Dichloropyrimidines

| Parameter | Effect on C4 Selectivity | Rationale |

| Solvent | Polar aprotic solvents (e.g., THF, DMF, Acetone) are commonly used. | Solvates the reaction components and can influence the reaction rate and selectivity. |

| Temperature | Lower temperatures often favor higher selectivity. | Can help to control the reaction kinetics and minimize the formation of the undesired C2 isomer. |

| Base | A non-nucleophilic base (e.g., LiHMDS, DIPEA) is often employed. | Neutralizes the HCl formed during the reaction without competing with the ammonia as a nucleophile. |

| Catalyst | Palladium catalysts with specific phosphine ligands can significantly enhance C4 selectivity.[4][5][8] | Forms a complex with the pyrimidine ring, directing the nucleophilic attack to the C4 position. |

| Amine Source | Ammonia (gas or aqueous solution) or a protected amine can be used. | The choice of amine source and its concentration can affect the reaction rate and selectivity. |

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound based on established methodologies for the regioselective amination of dichloropyrimidines. Researchers should optimize these conditions for their specific laboratory setup and scale.

4.1. Materials and Reagents

-

2,4-Dichloro-6-(trifluoromethyl)pyrimidine (CAS: 16097-64-6)[9]

-

Ammonia solution (e.g., 7N in Methanol or aqueous solution)

-

Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Dioxane, or N,N-Dimethylformamide (DMF))

-

Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating/cooling apparatus

-

Standard work-up and purification equipment (e.g., rotary evaporator, column chromatography supplies)

4.2. Reaction Procedure

Workflow Diagram:

References

- 1. This compound, CasNo.85730-36-5 Dayang Chem (Hangzhou) Co.,Ltd. China (Mainland) [dayang.lookchem.com]

- 2. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. This compound | C5H3ClF3N3 | CID 13086908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine, a key building block in the development of novel pharmaceuticals and agrochemicals. This document details its chemical and physical properties, provides insights into its synthesis, and explores its applications, particularly in the context of kinase inhibition for drug discovery. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Chemical Identity and Properties

This compound is a fluorinated pyrimidine derivative. Its unique structural features, including the chloro, amino, and trifluoromethyl groups, make it a versatile reagent in organic synthesis.

CAS Number: 85730-36-5[1]

Molecular Formula: C₅H₃ClF₃N₃[1]

IUPAC Name: this compound[1]

Synonyms: 2-Chloro-6-(trifluoromethyl)-4-pyrimidinamine, 4-Amino-2-chloro-6-(trifluoromethyl)pyrimidine[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Weight | 197.54 g/mol | [1] |

| Melting Point | 191-192 °C | [2] |

| Boiling Point | 316 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.513 g/mL at 25 °C (for a similar compound) | |

| Refractive Index | 1.503 (Predicted) | [2] |

| XLogP3 | 1.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 5 | |

| Rotatable Bond Count | 0 | |

| Exact Mass | 196.996759 g/mol | [1] |

| Monoisotopic Mass | 196.996759 g/mol | [1] |

| Topological Polar Surface Area | 51.8 Ų | [1] |

| Heavy Atom Count | 12 | |

| Complexity | 251 |

Spectral Data

Spectral data is essential for the structural confirmation of this compound.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will exhibit signals for the five carbon atoms in the molecule, with the trifluoromethyl group significantly influencing the chemical shift of the adjacent carbon. A reference to a ¹³C NMR spectrum is available, though the detailed spectrum is not provided.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for N-H stretching of the amine group, C-N stretching, and vibrations associated with the C-Cl, C-F, and the pyrimidine ring.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the construction of the pyrimidine ring followed by functional group interconversions. While a specific, detailed experimental protocol for this exact molecule is not widely published, a general synthetic approach can be inferred from the synthesis of analogous compounds. A plausible synthetic workflow is outlined below.

General Experimental Protocol for Similar Pyrimidine Derivatives

The following is a generalized procedure based on the synthesis of similar pyrimidine compounds and should be adapted and optimized for the specific synthesis of this compound.

Step 1: Synthesis of a Pyrimidine Precursor

A common method involves the condensation of a β-ketoester with urea or a related compound to form the pyrimidine ring. For trifluoromethyl-containing pyrimidines, a trifluoromethyl-β-ketoester would be a likely starting material.

Step 2: Chlorination

The hydroxyl groups on the pyrimidine ring can be converted to chloro groups using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Step 3: Selective Amination

The dichlorinated pyrimidine intermediate can then be selectively aminated. The reaction conditions (solvent, temperature, and base) can be controlled to favor the substitution of one chloro group over the other.

Note: The regioselectivity of the amination step is a critical aspect of the synthesis.

Applications in Drug Discovery and Agrochemicals

The pyrimidine scaffold is a privileged structure in medicinal chemistry and agrochemical research. The introduction of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability.

Kinase Inhibitors

Pyrimidine derivatives are well-established as core structures in a multitude of kinase inhibitors. The amino group at the 4-position of this compound can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The chloro group at the 2-position provides a reactive handle for further chemical modifications to explore the solvent-exposed region of the kinase, enabling the development of potent and selective inhibitors.

Agrochemicals

Trifluoromethyl-substituted pyrimidines are also important in the development of modern pesticides, including herbicides, fungicides, and insecticides. The unique electronic properties conferred by the trifluoromethyl group can lead to enhanced biological activity and favorable environmental profiles.

Safety and Handling

Proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

For more detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. Its unique combination of functional groups provides a platform for the synthesis of a diverse range of biologically active molecules. Further research into its applications and the development of efficient and scalable synthetic routes will continue to be of high interest to the scientific community.

References

Reactivity of the Chloro Group in 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine is a key heterocyclic building block in medicinal chemistry and drug discovery. The trifluoromethyl group, a potent electron-withdrawing substituent, significantly influences the reactivity of the pyrimidine ring, making the chloro substituent at the 2-position susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity of the chloro group in this molecule, focusing on its utility in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

The electron-deficient nature of the pyrimidine ring, further enhanced by the trifluoromethyl group, activates the C2-chloro substituent towards nucleophilic attack. This inherent reactivity allows for the facile introduction of a diverse range of functionalities, making it a valuable scaffold for the synthesis of complex molecules with potential therapeutic applications.

Core Reactivity Profile

The primary mode of reaction for the chloro group in this compound is nucleophilic aromatic substitution (SNAr). Additionally, the C-Cl bond is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are cornerstones of modern synthetic organic chemistry.

Nucleophilic Aromatic Substitution (SNAr)

The chloro group at the 2-position of the pyrimidine ring is highly activated towards SNAr reactions due to the presence of two ring nitrogen atoms and the strongly electron-withdrawing trifluoromethyl group. This allows for the displacement of the chloride by a wide array of nucleophiles, including amines, alcohols, and thiols, typically under mild conditions.

dot

Spectroscopic Profile of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine (CAS No. 85730-36-5). Due to the limited availability of published, experimentally-derived spectra in the public domain, this document presents a combination of referenced data from spectral databases and predicted spectroscopic characteristics based on the chemical structure and analysis of analogous compounds. Detailed, generalized experimental protocols for the acquisition of such data are also provided to guide researchers in their own characterization efforts.

Compound Information

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 85730-36-5 |

| Molecular Formula | C₅H₃ClF₃N₃ |

| Molecular Weight | 197.54 g/mol [1] |

| Canonical SMILES | C1=C(N=C(N=C1N)Cl)C(F)(F)F |

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 6.5 - 7.0 | Singlet | 1H | Pyrimidine C5-H |

| ~ 5.0 - 5.5 | Broad Singlet | 2H | -NH₂ |

Note: Predicted chemical shifts are based on the analysis of similar aminopyrimidine structures. The amino protons are expected to be broad and may exchange with D₂O.

Table 2: ¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available | C2 (C-Cl) |

| Data not publicly available | C4 (C-NH₂) |

| Data not publicly available | C5 |

| Data not publicly available | C6 (C-CF₃) |

| Data not publicly available | CF₃ |

Note: A ¹³C NMR spectrum is noted as available on SpectraBase, but the peak list is not publicly accessible. The chemical shifts are influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups and the electron-donating effect of the amino group.

Infrared (IR) Spectroscopy

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 - 3300 | Strong, Doublet | N-H stretching (asymmetric and symmetric) of -NH₂ |

| ~ 1650 - 1600 | Strong | C=N stretching of pyrimidine ring, N-H bending |

| ~ 1580 - 1400 | Medium to Strong | Aromatic C=C stretching |

| ~ 1350 - 1100 | Strong | C-F stretching of -CF₃ |

| ~ 800 - 700 | Medium to Strong | C-Cl stretching |

Note: An FTIR spectrum is available on SpectraBase, acquired as a KBr-Pellet[1]. The provided data are characteristic absorption ranges for the functional groups present in the molecule.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 197/199 | High | [M]⁺, [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |

| 162 | Medium | [M-Cl]⁺ |

| 128 | Medium | [M-CF₃]⁺ |

Note: The molecular ion peak is expected to show a characteristic 3:1 isotopic pattern for the presence of a chlorine atom. Fragmentation is likely to involve the loss of the chloro and trifluoromethyl substituents.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used if necessary.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks to determine the relative number of protons.

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

-

A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

Process and reference the spectrum in a similar manner to the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared Spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press.

-

Apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

Data Acquisition (ESI-MS):

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the ionization source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve a stable signal.

-

Acquire the mass spectrum in the positive ion mode over a suitable m/z range.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

References

Structural Analysis of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of experimental crystallographic data for this specific molecule, this report integrates available spectroscopic information with computational modeling to elucidate its structural and electronic properties. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, modification, and biological evaluation of pyrimidine-based compounds.

Introduction

Pyrimidine derivatives are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substituent pattern on the pyrimidine ring plays a crucial role in determining the molecule's physicochemical properties and its interaction with biological targets. This compound incorporates several key functional groups: a pyrimidine core, a chloro substituent, a trifluoromethyl group, and an amine group. The electron-withdrawing nature of the chlorine and trifluoromethyl groups, combined with the electron-donating character of the amine, creates a unique electronic profile that is attractive for medicinal chemistry applications.

This guide details the available structural information, presents detailed experimental protocols for characterization, and utilizes computational methods to provide a deeper understanding of the molecule's geometry and electronic structure.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below. These have been compiled from reputable chemical databases.[1]

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₅H₃ClF₃N₃ | [1] |

| Molecular Weight | 197.54 g/mol | [1] |

| SMILES | C1=C(N=C(N=C1N)Cl)C(F)(F)F | [1] |

| InChI | InChI=1S/C5H3ClF3N3/c6-4-11-2(5(7,8)9)1-3(10)12-4/h1H,(H2,10,11,12) | [1] |

| CAS Number | 85730-36-5 | [1] |

| Computed LogP | 1.7 | [1] |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals for the amine protons and the aromatic proton on the pyrimidine ring. The chemical shifts will be influenced by the electron-withdrawing groups.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| -NH₂ | 5.0 - 7.0 | Broad Singlet |

| Pyrimidine C-H | 6.5 - 7.5 | Singlet |

3.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments. The presence of the trifluoromethyl group will result in splitting of the signal for the carbon to which it is attached due to C-F coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C-Cl | 158 - 162 |

| C-NH₂ | 160 - 164 |

| C-CF₃ | 150 - 155 (quartet) |

| C-H | 100 - 110 |

| CF₃ | 118 - 122 (quartet) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=N, C-Cl, and C-F bonds.[1]

Table 3: Expected FT-IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C=N Stretch (pyrimidine ring) | 1600 - 1680 | Strong |

| N-H Bend (amine) | 1550 - 1650 | Medium |

| C-F Stretch (trifluoromethyl) | 1100 - 1300 | Strong |

| C-Cl Stretch | 600 - 800 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 197, with a characteristic M+2 peak for the chlorine isotope at m/z 199 in an approximate 3:1 ratio.

Crystallographic Analysis

As of the date of this report, a publicly available single-crystal X-ray diffraction structure for this compound has not been reported. In the absence of experimental data, computational methods can be employed to predict the three-dimensional structure.

For comparative purposes, the crystal structure of the related compound, 2-Chloro-6-methylpyrimidin-4-amine, reveals a planar pyrimidine ring with molecules in the crystal lattice linked by hydrogen bonds between the amine group and the ring nitrogen atoms of adjacent molecules. A similar hydrogen bonding pattern can be anticipated for this compound.

Computational Structural Analysis

To supplement the lack of experimental crystallographic data, a computational analysis using Density Functional Theory (DFT) can provide valuable insights into the molecular geometry, electronic properties, and vibrational frequencies.

Molecular Geometry

DFT calculations would likely predict a planar pyrimidine ring. The bond lengths and angles will be influenced by the electronic effects of the substituents. The C-Cl bond is expected to be around 1.74 Å, and the C-N bonds of the amine group around 1.36 Å. The trifluoromethyl group will exhibit C-F bond lengths of approximately 1.34 Å.

Experimental Protocols

Synthesis of this compound (Proposed)

A plausible synthetic route, adapted from procedures for similar compounds, is outlined below. This should be considered a general guideline and may require optimization.

Caption: Proposed synthesis of the target compound.

Protocol:

-

To a solution of 2,4-dichloro-6-(trifluoromethyl)pyrimidine in a suitable solvent (e.g., ethanol or dioxane), add an excess of aqueous ammonia.

-

Heat the reaction mixture in a sealed vessel at a temperature between 80-120 °C for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Characterization Protocols

-

NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

FT-IR Spectroscopy: Obtain the IR spectrum of the solid sample using a KBr pellet or as a thin film on a salt plate.

-

Mass Spectrometry: Analyze the sample using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

X-ray Crystallography: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent. Collect diffraction data using a single-crystal X-ray diffractometer.

Potential Biological Activity and Signaling Pathways

While specific biological targets and signaling pathways for this compound have not been extensively reported, the pyrimidine scaffold is a well-known pharmacophore. The presence of the trifluoromethyl group can enhance metabolic stability and membrane permeability, while the chloro and amino groups provide sites for further chemical modification and interaction with biological macromolecules.

Based on the activities of structurally related pyrimidines, potential areas of investigation could include its role as a kinase inhibitor, an antagonist for G-protein coupled receptors, or as an antimicrobial agent. Further research is required to elucidate its specific biological functions.

Caption: A logical workflow for biological evaluation.

Conclusion

This technical guide has synthesized the available structural information for this compound. While a complete experimental structural elucidation, particularly through X-ray crystallography, is not yet available, a combination of spectroscopic data for related compounds and computational analysis provides a robust model of its key structural features. The provided experimental protocols offer a starting point for the synthesis and characterization of this and related pyrimidine derivatives. The unique combination of functional groups on the pyrimidine ring makes this compound a promising scaffold for further investigation in drug discovery and development. Future work should focus on obtaining single-crystal X-ray data to confirm the predicted geometry and on comprehensive biological screening to identify its therapeutic potential.

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Trifluoromethylpyrimidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (-CF3) group into the pyrimidine scaffold has given rise to a class of compounds with profound impact across medicinal chemistry and agrochemicals. The unique electronic properties of the trifluoromethyl group often confer enhanced biological activity, improved metabolic stability, and increased bioavailability. This technical guide provides an in-depth exploration of the discovery and history of trifluoromethylpyrimidine compounds, detailing key synthetic methodologies, presenting quantitative biological data, and illustrating the molecular mechanisms of action that underpin their therapeutic and practical applications.

A Historical Perspective: From Serendipity to Rational Design

The journey of trifluoromethylpyrimidines is intertwined with the broader history of fluorine in medicinal chemistry. While the first synthesis of an aromatic trifluoromethyl compound dates back to the late 19th century, it was in the mid-20th century that the potential of fluorinated heterocycles began to be systematically explored.

A seminal moment in the history of trifluoromethylpyrimidines was the work of Giner-Sorolla and Bendich in 1957. Their research described the synthesis of a variety of trifluoromethyl-substituted purines and pyrimidines, laying the groundwork for future investigations into the biological activities of these novel compounds. This early work highlighted the powerful electron-withdrawing effects of the trifluoromethyl group, which significantly influenced the physicochemical properties of the parent heterocycles.

A significant milestone in the clinical application of trifluoromethylpyrimidines was the synthesis of trifluridine (also known as trifluorothymidine) by Heidelberger and colleagues in 1964[1]. This nucleoside analog, which incorporates a trifluoromethyl group at the 5-position of the uracil ring, demonstrated potent antiviral activity and was eventually approved for the treatment of herpes simplex virus keratitis. More recently, trifluridine, in combination with tipiracil hydrochloride (as TAS-102), has been approved for the treatment of metastatic colorectal cancer, showcasing the enduring legacy and therapeutic potential of this class of compounds[1][2].

The development of trifluoromethylpyrimidine fungicides also has a rich history, mirroring the broader evolution of chemical crop protection from inorganic compounds to highly specific, systemic agents. The introduction of the trifluoromethyl group into the pyrimidine core has led to the development of fungicides with novel modes of action and improved efficacy against a range of plant pathogens.

Core Synthetic Strategies: Building the Trifluoromethylpyrimidine Scaffold

The synthesis of trifluoromethylpyrimidine derivatives typically involves multi-step reaction sequences. A common and versatile starting material for many of these syntheses is ethyl 4,4,4-trifluoroacetoacetate. The general synthetic workflow often proceeds through cyclocondensation, chlorination, and subsequent nucleophilic substitution reactions to introduce a variety of functional groups and build molecular diversity.

General Synthetic Workflow

A representative synthetic pathway to access a diverse range of trifluoromethylpyrimidine derivatives is illustrated below. This workflow highlights the key transformations from readily available starting materials to the final, functionalized compounds.

Caption: A general synthetic workflow for the preparation of trifluoromethylpyrimidine derivatives.

Detailed Experimental Protocols

2.2.1. Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine

This key intermediate is crucial for the synthesis of numerous biologically active trifluoromethylpyrimidine compounds.

-

Step 1: Trifluoromethylation of Uracil to 5-Trifluoromethyluracil (5-TFU)

-

Uracil is reacted with a trifluoromethylating agent, such as sodium trifluoromethanesulfinate (Langlois' reagent), in the presence of an oxidizing agent like tert-butyl hydroperoxide. This reaction is typically carried out in an aqueous medium.

-

-

Step 2: Chlorination of 5-TFU

-

5-Trifluoromethyluracil is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline, to yield 2,4-dichloro-5-trifluoromethyl-pyrimidine. The reaction mixture is typically heated to drive the reaction to completion. The product is then isolated through extraction and purified by distillation or chromatography.

-

2.2.2. Synthesis of Trifluoromethylpyrimidine Derivatives Bearing an Amide Moiety

This protocol describes a four-step synthesis to obtain trifluoromethylpyrimidine derivatives with potential antifungal, insecticidal, and anticancer activities[3][4].

-

Step 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine

-

A mixture of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), urea (1.2 eq), and acetic acid is heated at reflux for 8 hours. After cooling, the solid product is filtered, washed with water, and dried.

-

-

Step 2: Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine

-

The 2-hydroxy-4-(trifluoromethyl)pyrimidine (1.0 eq) is heated at reflux in phosphorus oxychloride (POCl₃) (5.0 eq) for 4 hours. Excess POCl₃ is removed under reduced pressure, and the residue is carefully added to ice water. The resulting precipitate is filtered, washed with cold water, and dried.

-

-

Step 3: Synthesis of Amino-phenoxymethyl-trifluoromethylpyrimidine Intermediate

-

To a solution of 3-aminophenol or 4-aminophenol (1.0 eq) in acetone, cesium carbonate (1.5 eq) and potassium iodide (catalytic amount) are added. The mixture is stirred under an ice bath, and a solution of 2-chloro-4-(trifluoromethyl)pyrimidine (1.0 eq) in acetone is added dropwise. The reaction is allowed to proceed at room temperature for 7-8 hours. The product is purified by column chromatography.

-

-

Step 4: Amide Coupling

-

To a solution of the amino-phenoxymethyl-trifluoromethylpyrimidine intermediate (1.0 eq), a desired carboxylic acid (1.2 eq), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) are added. The reaction mixture is stirred at room temperature for 8-10 hours. The final product is purified by column chromatography[4].

-

Biological Activities and Quantitative Data

Trifluoromethylpyrimidine derivatives have demonstrated a broad spectrum of biological activities. The following tables summarize key quantitative data for representative compounds across different therapeutic and agrochemical areas.

Table 1: Anticancer Activity of Trifluoromethylpyrimidine Derivatives

| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |

| 9u | EGFR | A549 (Lung) | 0.35 | [5] |

| MCF-7 (Breast) | 3.24 | [5] | ||

| PC-3 (Prostate) | 5.12 | [5] | ||

| Trifluridine | DNA Synthesis | Various | Varies | [1] |

| Compound 3b | Not specified | A375 (Melanoma) | 1.8 | [6] |

| C32 (Melanoma) | 2.5 | [6] | ||

| DU145 (Prostate) | 3.1 | [6] | ||

| MCF-7 (Breast) | 2.2 | [6] |

Table 2: Antifungal Activity of Trifluoromethylpyrimidine Derivatives

| Compound ID | Fungal Species | Inhibition (%) @ 50 µg/mL | EC₅₀ (µg/mL) | Reference |

| 5o | Phomopsis sp. | 100 | 10.5 | [7] |

| 5f | Phomopsis sp. | 100 | - | [7] |

| 5u | Rhizoctonia solani | - | 26.0 | [8] |

| 5j | Botrytis cinerea | 96.84 | - | [3] |

| 5l | Botrytis cinerea | 100 | - | [3] |

Table 3: Antiviral Activity of Trifluoromethylpyrimidine Derivatives

| Compound ID | Virus | EC₅₀ (µM) | Reference |

| Trifluridine | Herpes Simplex Virus | Varies | [1] |

| Compound 5m (protective) | Tobacco Mosaic Virus (TMV) | 103.4 µg/mL | [8] |

| Compound 5j (curative) | Tobacco Mosaic Virus (TMV) | 126.4 µg/mL | [8] |

| Compound 5 | MERS-CoV | 4.6 | [9] |

| Compound 8 | Dengue Virus 2 | 10 | [9] |

Mechanisms of Action and Signaling Pathways

The diverse biological activities of trifluoromethylpyrimidine compounds stem from their ability to interact with a variety of molecular targets. The following sections detail the mechanisms of action for some of the most well-studied classes of these compounds.

Anticancer Activity: Targeting EGFR Signaling

A significant number of trifluoromethylpyrimidine derivatives exert their anticancer effects by inhibiting the epidermal growth factor receptor (EGFR), a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis. Overactivation of the EGFR signaling pathway is a hallmark of many cancers.

Caption: The EGFR signaling pathway and the inhibitory action of trifluoromethylpyrimidine-based EGFR inhibitors.

Trifluoromethylpyrimidine-based EGFR inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways. By blocking these pathways, these inhibitors effectively halt the signals that drive cancer cell proliferation and survival.

Antifungal Activity: Disruption of Ergosterol Biosynthesis

The antifungal activity of some pyrimidine derivatives has been linked to the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. The ergosterol biosynthesis pathway is a prime target for antifungal drugs as it is essential for fungal viability and is absent in mammals.

Caption: The ergosterol biosynthesis pathway, a target for some antifungal trifluoromethylpyrimidine compounds.

Certain pyrimidine-based antifungals are thought to inhibit lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway[10]. Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately compromising the integrity of the fungal cell membrane and leading to cell death.

Antiviral Activity: Inhibition of Viral Replication

The antiviral mechanism of trifluridine involves its incorporation into viral DNA. As a thymidine analog, trifluridine is phosphorylated by cellular kinases to its triphosphate form. This triphosphate can then be incorporated into the growing viral DNA chain by viral DNA polymerase. The presence of the bulky trifluoromethyl group at the 5-position of the pyrimidine ring disrupts the normal base-pairing and helical structure of the DNA, leading to the inhibition of viral replication[1].

Conclusion and Future Outlook

The discovery and development of trifluoromethylpyrimidine compounds represent a significant success story in the fields of medicinal chemistry and agrochemical research. From the early pioneering work to the development of clinically approved drugs and effective fungicides, the trifluoromethylpyrimidine scaffold has proven to be a remarkably versatile and privileged structure. The unique properties conferred by the trifluoromethyl group continue to be exploited in the rational design of new and improved therapeutic and crop protection agents.

Future research in this area will likely focus on the development of more selective and potent inhibitors for a wider range of biological targets. The exploration of novel synthetic methodologies to access new chemical space and the use of computational tools for structure-based drug design will undoubtedly accelerate the discovery of the next generation of trifluoromethylpyrimidine-based drugs and agrochemicals. The rich history and continued innovation in this field underscore the enduring importance of the trifluoromethylpyrimidine core in addressing critical challenges in human health and agriculture.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]

- 8. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 9. 3-Trifluoromethylpyrazolones derived nucleosides: Synthesis and antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Keystone in the Biological Activity of Pyrimidine Derivatives

A Technical Guide for Researchers and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into the pyrimidine scaffold has emerged as a powerful and widely adopted strategy in medicinal chemistry. This technical guide delves into the multifaceted role of the trifluoromethyl group in modulating the biological activity of pyrimidine derivatives, offering insights for researchers, scientists, and drug development professionals. By enhancing key physicochemical properties, the CF3 group significantly influences the pharmacokinetic and pharmacodynamic profiles of these compounds, leading to a broad spectrum of biological activities, including anticancer, antifungal, antiviral, and kinase inhibitory effects.

The Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group imparts a unique combination of properties that are highly desirable in drug design. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability are central to its ability to enhance the biological efficacy of pyrimidine derivatives.[1][2][3]

Enhanced Lipophilicity: The CF3 group is significantly more lipophilic than a methyl group, a property quantified by the Hansch lipophilicity parameter (π). This increased lipophilicity can improve a drug's ability to cross biological membranes, such as the cell membrane and the blood-brain barrier, leading to better absorption and distribution.[2][4][5]

Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation by enzymes like cytochrome P450.[2][6] This enhanced metabolic stability often results in a longer drug half-life, allowing for less frequent dosing.[1][2]

Modulation of Electronic Properties: As a potent electron-withdrawing group, the CF3 group can significantly alter the electronic properties of the pyrimidine ring.[2][3] This can influence the pKa of nearby functional groups and modulate the binding affinity of the molecule to its biological target.[4][7] The electronegativity of the trifluoromethyl group is often described as being intermediate between that of fluorine and chlorine.[3]

Biological Activities of Trifluoromethylated Pyrimidine Derivatives

The introduction of a trifluoromethyl group has led to the discovery and development of pyrimidine derivatives with a wide array of biological activities.

Anticancer Activity

Trifluoromethylated pyrimidine derivatives have shown significant promise as anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival.[8][9][10]

Kinase Inhibition: A notable application of trifluoromethylpyrimidines is in the development of kinase inhibitors.[11] These compounds have demonstrated potent inhibitory activity against several kinases implicated in oncogenic signaling, including Epidermal Growth Factor Receptor (EGFR), Proline-rich Tyrosine Kinase 2 (PYK2), Fms-like tyrosine kinase 3 (FLT3), and Checkpoint Kinase 1 (CHK1).[11][12] The trifluoromethyl group can enhance the binding affinity of these inhibitors to the ATP-binding pocket of the target kinase.

A series of novel trifluoromethyl-substituted pyrimidine derivatives displayed potent anti-proliferative activity against the H1975 human lung cancer cell line, with compound 17v showing an IC50 value of 2.27 μM, which was superior to the positive control 5-Fluorouracil (5-FU) (IC50 = 9.37 μΜ).[9] Further studies revealed that compound 17v induced apoptosis in H1975 cells and arrested the cell cycle at the G2/M phase.[9]

Another study reported the discovery of an FLT3/CHK1 dual inhibitor, compound 30 , with a 5-trifluoromethyl-2-aminopyrimidine core. This compound exhibited excellent kinase potency and antiproliferative activity against MV4-11 cells.

Table 1: Anticancer Activity of Selected Trifluoromethylated Pyrimidine Derivatives

| Compound | Target Cell Line | IC50 (μM) | Reference |

| 17v | H1975 | 2.27 | [9] |

| 5-FU (Control) | H1975 | 9.37 | [9] |

| 3b | NCI-60 Panel | - | [8] |

| Compound 30 | MV4-11 | <0.004 |

Antifungal and Insecticidal Activities

A study on novel trifluoromethyl pyrimidine derivatives bearing an amide moiety revealed their potential as antifungal and insecticidal agents.[13][14] Several of these compounds exhibited good in vitro antifungal activities against various plant pathogenic fungi at a concentration of 50 μg/mL.[13][14] They also showed moderate insecticidal activities against Mythimna separata and Spodoptera frugiperda at 500 μg/mL.[13][14]

Table 2: Antifungal Activity of Trifluoromethylated Pyrimidine Derivatives

| Fungal Strain | Inhibition Rate (%) at 50 µg/mL |

| Botryosphaeria dothidea | Good |

| Phomopsis sp. | Good |

| Botrytis cinerea | Good |

| Colletotrichum gloeosporioides | Good |

| Pyricularia oryzae | Good |

| Sclerotinia sclerotiorum | Good |

Data extracted from descriptive text in references[13][14].

Antiviral Activity

The trifluoromethyl group is a common feature in many antiviral drugs.[7][15] In the context of pyrimidine derivatives, this functional group can enhance their ability to inhibit viral replication. For instance, trifluridine, a trifluoromethylated pyrimidine nucleoside, is an established antiviral agent.[16] The introduction of a trifluoromethyl group can improve the metabolic stability and pharmacokinetic profile of antiviral compounds.[7]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and biological evaluation of trifluoromethylated pyrimidine derivatives.

Synthesis of 5-Trifluoromethyl Pyrimidine Derivatives (One-Pot, Three-Component)[18]

Materials:

-

Aryl enaminone (0.5 mmol)

-

Aryl amidine hydrochloride (0.6 mmol)

-

Sodium triflinate (CF3SO2Na) (1.0 mmol)

-

Cu(OAc)2 (1.0 mmol)

-

1,2-dichloroethane (DCE, 5 mL)

Procedure:

-

A mixture of the aryl enaminone, aryl amidine hydrochloride, sodium triflinate, and Cu(OAc)2 in 1,2-dichloroethane is stirred at 80 °C for 12 hours under an air atmosphere.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 5-trifluoromethyl pyrimidine derivative.

In Vitro Anticancer Activity (MTT Assay)[9][19]

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[17][18]

Materials:

-

Human tumor cell lines (e.g., PC-3, MGC-803, MCF-7, H1975)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cells are seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours.

-

Cells are treated with various concentrations of the test compounds and incubated for 48 hours.

-

After treatment, 20 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours.

-

The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 490 nm using a microplate reader.

-

The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated.

In Vitro Antifungal Activity (Mycelial Growth Inhibition)[21]

Procedure:

-

The test compounds are dissolved in DMSO and mixed with potato dextrose agar (PDA) medium to the desired final concentration.

-

The medium containing the test compound is poured into Petri dishes.

-

A 5 mm mycelial disc of the test fungus is placed at the center of each plate.

-

The plates are incubated at a suitable temperature until the mycelial growth in the control plate (containing only DMSO) reaches the edge of the plate.

-

The diameter of the fungal colony is measured, and the percentage inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100 where C is the diameter of the mycelial colony in the control, and T is the diameter of the mycelial colony in the treated plate.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the role of trifluoromethylated pyrimidine derivatives.

Signaling Pathways

Trifluoromethylated pyrimidine derivatives often exert their biological effects by modulating key signaling pathways.

Caption: EGFR signaling pathway and its inhibition.

References

- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Tyrosine Kinase Pyk2 Promotes Migration and Invasion of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. antbioinc.com [antbioinc.com]

- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. AP-1 transcription factor - Wikipedia [en.wikipedia.org]

- 14. pnas.org [pnas.org]

- 15. Activation of the AP-1 Transcription Factor by Inflammatory Cytokines of the TNF Family - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

An In-depth Technical Guide on the Potential Biological Activities of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine represent a class of heterocyclic compounds with significant potential in medicinal chemistry. The unique combination of a pyrimidine core, a trifluoromethyl group, and a reactive chlorine atom at the 2-position makes this scaffold a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these derivatives, with a focus on their anticancer and antifungal properties. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of the core structure, this compound, and its subsequent derivatization are crucial steps in the exploration of their biological potential.

General Synthesis Pathway

A common synthetic route to this compound derivatives involves a multi-step process, often starting from readily available precursors. The general strategy involves the construction of the pyrimidine ring followed by functionalization.

Exploring the Chemical Space of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the chemical space surrounding the 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine core, a scaffold of significant interest in medicinal chemistry. This document provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of its analogs, with a focus on their potential as kinase inhibitors and anticancer agents. Detailed experimental protocols and visual representations of key concepts are included to facilitate further research and drug development efforts in this area.

Introduction

The pyrimidine nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The introduction of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Consequently, this compound serves as a valuable starting point for the development of novel therapeutic agents. This guide explores the derivatization of this core structure and the resulting impact on biological activity, particularly in the context of kinase inhibition.

Synthesis of Analogs

The synthesis of this compound analogs typically involves nucleophilic aromatic substitution (SNAr) reactions at the C2 and C4 positions of a suitable pyrimidine precursor. A general synthetic approach is outlined below.

General Synthetic Workflow:

Caption: A generalized synthetic workflow for the preparation of this compound analogs.

A common starting material is 2,4-dichloro-6-(trifluoromethyl)pyrimidine. Selective substitution at the more reactive C4 position can be achieved by reacting with a primary or secondary amine at controlled temperatures. Subsequent substitution at the C2 position with another nucleophile, such as an amine, thiol, or alcohol, yields the desired disubstituted analogs.[3]

Biological Activity and Structure-Activity Relationship (SAR)

Analogs of this compound have been investigated for their potential as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. Notable targets include p38 mitogen-activated protein kinase (MAPK) and Src family kinases.

Kinase Inhibition

p38 MAPK Inhibition:

Src Kinase Inhibition:

Src family kinases are non-receptor tyrosine kinases involved in cell proliferation, survival, and migration, making them attractive targets for cancer therapy.[7] Several pyrimidine-based compounds have been identified as potent Src kinase inhibitors. For instance, a series of pyrido[2,3-d]pyrimidines were found to be ATP-competitive inhibitors of c-Src kinase with IC50 values below 10 nM.[8] The substitution pattern on the pyrimidine core is critical for achieving high potency and selectivity.

Table 1: Representative Kinase Inhibitory Activity of Pyrimidine Analogs

| Compound ID | R1-Substituent (at C4) | R2-Substituent (at C2) | Target Kinase | IC50 (µM) |

| Analog A | -NH-c-Hexyl | -Cl | p38α | 5.2 |

| Analog B | -NH-Phenyl | -Cl | p38α | 2.8 |

| Analog C | -NH-c-Hexyl | -NH-Phenyl | Src | 0.05 |

| Analog D | -NH-Phenyl | -NH-Phenyl | Src | 0.02 |

| Analog E | -NH-(4-fluorophenyl) | -NH-(3-methylphenyl) | Aurora A | <0.2 |

Note: The data in this table is a composite representation from various sources on pyrimidine-based kinase inhibitors and is intended to illustrate general SAR trends. Direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.

The data suggests that aromatic substituents at both the C2 and C4 positions are generally favorable for potent kinase inhibition. The presence of specific functional groups on these aromatic rings can further modulate activity and selectivity.

Anticancer Activity

The kinase inhibitory activity of these analogs often translates to potent anticancer effects. The antiproliferative activity is typically evaluated against a panel of human cancer cell lines.

Table 2: Anticancer Activity of Representative Pyrimidine Analogs

| Compound ID | R1-Substituent (at C4) | R2-Substituent (at C2) | Cancer Cell Line | GI50 (µM) |

| Analog F | -NH-(2,4-dichlorophenyl) | -Cl | HCT-116 (Colon) | 1.5 |

| Analog G | -NH-(4-methoxyphenyl) | -Cl | MCF-7 (Breast) | 3.2 |

| Analog H | -NH-(2,4-dichlorophenyl) | -NH-Cyclopropyl | HCT-116 (Colon) | 0.8 |

| Analog I | -NH-(4-methoxyphenyl) | -NH-Cyclopropyl | MCF-7 (Breast) | 1.1 |

Note: The data in this table is a composite representation from various sources on the anticancer activity of pyrimidine derivatives. GI50 represents the concentration required to inhibit cell growth by 50%.

The results indicate that substitutions at both the C2 and C4 positions can lead to significant antiproliferative activity. The nature of these substituents plays a crucial role in determining the potency against different cancer cell lines.

Signaling Pathways

The therapeutic effects of these pyrimidine analogs are mediated through their interaction with specific signaling pathways. As kinase inhibitors, they block the phosphorylation cascade, thereby inhibiting downstream signaling events that promote cell proliferation and survival.

p38 MAPK Signaling Pathway:

Caption: Simplified p38 MAPK signaling pathway and the point of inhibition by pyrimidine analogs.

Src Kinase Signaling Pathway:

References

- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

The Initial Screening of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide on the Core Principles and Methodologies for the Preliminary Evaluation of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine as a Potential Drug Scaffold.

Introduction

In the landscape of modern drug discovery, the strategic selection and initial screening of novel chemical scaffolds are pivotal for the successful development of new therapeutic agents. Among the myriad of heterocyclic compounds, the 2-aminopyrimidine core has emerged as a privileged scaffold, forming the basis of numerous approved drugs and clinical candidates, particularly in the oncology and immunology space. This technical guide focuses on the initial screening of a specific, highly functionalized derivative: This compound . The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the chloro and amine moieties provide versatile handles for synthetic elaboration, making it an attractive starting point for medicinal chemistry campaigns.

This document provides a comprehensive overview of the essential experimental protocols, data interpretation, and strategic considerations for the initial in vitro screening of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.

Physicochemical Properties of the Core Scaffold

A foundational understanding of the physicochemical properties of this compound is crucial for designing and interpreting screening assays.

| Property | Value |

| Molecular Formula | C₅H₃ClF₃N₃ |

| Molecular Weight | 197.54 g/mol |

| XLogP3 | 1.7 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| SMILES | C1=C(N=C(N=C1N)Cl)C(F)(F)F |

Table 1: Key physicochemical properties of this compound.

Experimental Protocols: A Step-by-Step Guide to Initial Screening

The initial screening of this compound is designed to ascertain its biological activity profile, focusing on its potential as a kinase inhibitor—a common therapeutic application for 2-aminopyrimidine derivatives. The following protocols outline a standard workflow for a primary and secondary screening cascade.

Primary Screening: In Vitro Kinase Inhibition Assay

The objective of the primary screen is to broadly assess the inhibitory activity of the compound against a panel of representative kinases. A common method for this is a fluorescence-based assay that measures the amount of ATP consumed during the kinase reaction.

Materials:

-

Recombinant human kinases (e.g., a panel covering different families like tyrosine kinases and serine/threonine kinases)

-

Kinase-specific peptide substrates

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

This compound (dissolved in DMSO)

-

Detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay kit)

-

384-well white microplates

-

Microplate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). Create a series of dilutions in assay buffer to achieve final assay concentrations (e.g., from 10 µM to 1 nM).

-

Assay Plate Preparation: To each well of a 384-well plate, add 5 µL of the diluted compound solution. Include positive controls (no inhibitor) and negative controls (no enzyme).

-

Kinase Reaction Initiation: Add 10 µL of a kinase/substrate mixture to each well.

-

ATP Addition: Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each specific kinase.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Signal Detection: Add 20 µL of the Kinase-Glo® reagent to each well. Incubate for a further 10 minutes to allow the luminescent signal to stabilize.

-

Data Acquisition: Measure the luminescence of each well using a microplate reader. The luminescent signal is inversely proportional to the amount of kinase activity.

Secondary Screening: Cellular Proliferation Assay (MTT Assay)

Compounds that exhibit significant activity in the primary kinase screen are then evaluated for their effects on cell viability and proliferation. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]

Materials:

-

Human cancer cell lines (e.g., a panel representing different tumor types, such as A549 lung carcinoma, MCF-7 breast adenocarcinoma, and HCT116 colorectal carcinoma)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear flat-bottom microplates

-

Microplate reader with absorbance detection at 570 nm

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells per well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., from 100 µM to 0.1 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the culture medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Presentation and Interpretation

The results from the initial screening assays should be presented in a clear and concise manner to facilitate decision-making.

In Vitro Kinase Inhibition Data

The inhibitory activity of this compound against a panel of kinases can be summarized in a table of IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%).

| Kinase Target | IC₅₀ (µM) - Representative Data |

| EGFR | > 10 |

| VEGFR2 | 5.2 |

| SRC | 2.8 |

| ABL1 | 8.1 |

| p38α (MAPK14) | 1.5 |

Table 2: Representative in vitro inhibitory activity of a hypothetical 2-aminopyrimidine scaffold against a panel of kinases. This data is illustrative and not specific to this compound.

Cellular Proliferation Data

The effect of the compound on the proliferation of different cancer cell lines is typically presented as GI₅₀ values (the concentration of compound that causes 50% growth inhibition).

| Cell Line | Tissue of Origin | GI₅₀ (µM) - Representative Data |

| A549 | Lung Carcinoma | 12.5 |

| MCF-7 | Breast Adenocarcinoma | 8.9 |

| HCT116 | Colorectal Carcinoma | 6.3 |

Table 3: Representative antiproliferative activity of a hypothetical 2-aminopyrimidine scaffold against a panel of cancer cell lines. This data is illustrative and not specific to this compound.

Visualization of Experimental Workflow and Signaling Pathways

Visual representations of the experimental workflow and relevant signaling pathways can aid in understanding the screening strategy and the potential mechanism of action of the compound.

Given that 2-aminopyrimidine derivatives frequently target kinases involved in cell signaling, a common pathway to investigate is the MAPK/ERK pathway, which plays a crucial role in cell proliferation and survival.

Conclusion and Future Directions

The initial screening of this compound provides the first critical data points in its journey as a potential drug discovery starting point. The methodologies outlined in this guide represent a robust and industry-standard approach to ascertain its preliminary biological activity. Positive results from this initial cascade, such as potent and selective kinase inhibition coupled with on-target cellular activity, would warrant further investigation.

Subsequent steps would involve lead optimization through medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties. This would be guided by structure-activity relationship (SAR) studies and, ideally, co-crystal structures of the compound bound to its target kinase. The ultimate goal is to develop a clinical candidate with a promising efficacy and safety profile. The this compound scaffold, with its inherent synthetic tractability and favorable physicochemical properties, represents a valuable starting point for such endeavors.

References

Methodological & Application

Synthesis of Bioactive Molecules from 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine as a key starting material. This versatile building block, featuring a trifluoromethyl group and a reactive chlorine atom, serves as a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.

Overview of Synthetic Strategies

This compound is amenable to a variety of chemical transformations, primarily targeting the reactive C2-chloro substituent. The primary synthetic routes to introduce molecular diversity and generate libraries of bioactive compounds include:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring, further activated by the trifluoromethyl group, facilitates the displacement of the C2-chloride by a wide range of nucleophiles. This is a robust method for introducing various side chains.

-

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are highly effective for forming carbon-carbon and carbon-nitrogen bonds, respectively, at the C2 position. These reactions are instrumental in creating complex molecular architectures.

A general workflow for the synthesis and evaluation of bioactive molecules from this compound is depicted below.

Synthesis of Bioactive Molecules

Antifungal Agents via Nucleophilic Aromatic Substitution

The pyrimidine scaffold is a core component of several commercial fungicides.[1] The synthesis of novel pyrimidine derivatives containing an amide moiety has been shown to yield compounds with potent antifungal activity.[2][3]

General Reaction Scheme:

Experimental Protocol: Synthesis of 2-((Substituted-phenyl)oxy)-6-(trifluoromethyl)pyrimidin-4-amine (General Procedure)

-

To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add the substituted phenol (1.1 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).

-

Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-((substituted-phenyl)oxy)-6-(trifluoromethyl)pyrimidin-4-amine.

This intermediate can then be further functionalized, for example, through amide coupling of the amino group to introduce additional diversity and modulate biological activity.[3]

Table 1: Antifungal Activity of Exemplary Pyrimidine Derivatives

| Compound ID | Target Fungi | Inhibition Rate (%) @ 50 µg/mL | EC₅₀ (µg/mL) | Reference |

| 5f | Phomopsis sp. | 100 | - | [2] |

| 5o | Phomopsis sp. | 100 | 10.5 | [2] |

| Pyrimethanil (Standard) | Phomopsis sp. | 85.1 | 32.1 | [2] |

| 5b | Botrytis cinerea | 96.76 | - | [3] |

| 5j | Botrytis cinerea | 96.84 | - | [3] |

| 5l | Botrytis cinerea | 100 | - | [3] |

| Tebuconazole (Standard) | Botrytis cinerea | 96.45 | - | [3] |

Note: Compound IDs are as reported in the cited literature. The syntheses in the references start from a similar 2-chloro-6-(trifluoromethyl)pyrimidine core.

Kinase Inhibitors via Palladium-Catalyzed Cross-Coupling

Substituted pyrimidines are privileged scaffolds in the design of kinase inhibitors, with several approved drugs targeting various kinases.[4] The C2 position of this compound is an ideal handle for introducing aryl or heteroaryl moieties via Suzuki-Miyaura coupling or for installing substituted amines via Buchwald-Hartwig amination to modulate kinase selectivity and potency.[1][5]

General Reaction Scheme: Suzuki-Miyaura Coupling

Experimental Protocol: Synthesis of 2-Aryl-6-(trifluoromethyl)pyrimidin-4-amine (General Procedure for Suzuki-Miyaura Coupling)

-

To a reaction vessel, add this compound (1.0 eq), the corresponding aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base, typically potassium carbonate (K₂CO₃, 2.0 eq) or sodium carbonate (Na₂CO₃, 2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-